Superior Electron‑Withdrawing Strength: Hammett σₚ ≈ 1.35 vs. NO₂ (0.78) and CF₃ (0.54)
The –SO₂CF₃ group exhibits a Hammett σₚ value of approximately 1.35, as derived from pKₐ measurements of benzyltriflone in DMSO [1]. This value is substantially higher than that of the common electron‑withdrawing substituents NO₂ (σₚ ≈ 0.78) and CF₃ (σₚ ≈ 0.54), and also exceeds that of SO₂CH₃ (σₚ ≈ 0.72) [2]. The enhanced electron‑withdrawing capacity directly translates into stronger activation of the aromatic ring toward nucleophilic substitution and greater stabilization of adjacent negative charges.
| Evidence Dimension | Hammett σₚ constant (electron‑withdrawing power) |
|---|---|
| Target Compound Data | σₚ ≈ 1.35 (for –SO₂CF₃ group) |
| Comparator Or Baseline | –NO₂: σₚ ≈ 0.78; –CF₃: σₚ ≈ 0.54; –SO₂CH₃: σₚ ≈ 0.72 |
| Quantified Difference | 1.7‑fold greater than NO₂; 2.5‑fold greater than CF₃; 1.9‑fold greater than SO₂CH₃ |
| Conditions | Derived from pKₐ measurements of 4‑substituted benzyltriflones in DMSO solution (Terrier et al., 2005) |
Why This Matters
This exceptional electron‑withdrawing power is critical for applications requiring strong activation of aromatic rings or stabilization of carbanions, where weaker analogs fail to provide sufficient reactivity.
- [1] Terrier, F.; Magnier, E.; Kizilian, E.; Wakselman, C.; Buncel, E. Superacidifiers: Assessing the Activation and the Mode of Charge Transmission of the Extraordinary Electron-Withdrawing SO₂CF₃ and S(O)(=NSO₂CF₃)CF₃ Substituents in Carbanion Stabilization. J. Am. Chem. Soc. 2005, 127 (15), 5563–5571. DOI: 10.1021/ja0436291. View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. (σₚ values for NO₂, CF₃, and SO₂CH₃). View Source
